molecular formula C8H8N4 B1481621 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098025-01-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1481621
CAS No.: 2098025-01-3
M. Wt: 160.18 g/mol
InChI Key: ZPHBQEYJQOGTBP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic organic compound that belongs to the class of imidazo[1,2-b]pyrazoles

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of ethylamine with a suitable pyrazole derivative. This is followed by cyclization under acidic conditions to form the imidazo[1,2-b]pyrazole core.

  • Catalytic Methods: Recent advances have introduced catalytic methods for the synthesis of this compound. For example, using a catalytic amount of HClO4 (perchloric acid) in ethanol can promote the formation of the desired product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis, which allows for more efficient production and better control over reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the cyano group (-CN) can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium cyanide (NaCN) in a polar solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Primary amines or alcohols.

  • Substitution: Amides or other cyano derivatives.

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound may interact with other enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . These changes can affect gene expression patterns, resulting in the upregulation or downregulation of specific genes involved in cellular growth, differentiation, and apoptosis . Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of α-glucosidase, inhibiting its activity and preventing the breakdown of carbohydrates . The binding interaction is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under various conditions, but its degradation products may influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of α-glucosidase activity, resulting in persistent alterations in carbohydrate metabolism . In vivo studies have also demonstrated that this compound can have long-term effects on cellular processes, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit α-glucosidase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in carbohydrate metabolism, such as α-glucosidase, leading to changes in glucose levels and energy production . Additionally, this compound may interact with other metabolic enzymes, affecting lipid and protein metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active and passive transport mechanisms, allowing it to reach its target sites within cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Additionally, this compound may accumulate in the nucleus, influencing gene expression and cellular responses .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile: Similar structure with a methyl group instead of ethyl.

  • 1-Propyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile: Similar structure with a propyl group instead of ethyl.

  • 1-Butyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile: Similar structure with a butyl group instead of ethyl.

Uniqueness: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile stands out due to its specific ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHBQEYJQOGTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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